Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,7,8-Tetrachlorodibenzo-p-dioxin is typically formed unintentionally during the combustion of organic materials containing chlorine, such as in waste incineration or the chlorine bleaching process used in pulp and paper mills . It can also be produced as a by-product in the manufacture of certain chlorinated organic chemicals, such as chlorinated phenols .
Industrial Production Methods
Industrial production of this compound is not intentional due to its high toxicity. it is often monitored and controlled in industries where its formation is a potential risk, such as in chemical manufacturing and waste management .
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetrachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction due to its stability.
Reduction: Reduction reactions can occur, but they are less common and typically require specific reagents and conditions.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups under certain conditions.
Common Reagents and Conditions
Common reagents used in reactions involving 2,3,7,8-Tetrachlorodibenzo-p-dioxin include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions often involve high temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,3,7,8-Tetrachlorodibenzo-p-dioxin has several scientific research applications, including:
Mechanism of Action
2,3,7,8-Tetrachlorodibenzo-p-dioxin exerts its effects primarily through the aryl hydrocarbon receptor (AH receptor), a transcription factor present in all cells . Upon binding to this receptor, the compound can alter the expression of several hundred genes, leading to various biological effects. One of the proposed mechanisms is oxidative stress, which can cause DNA damage and promote carcinogenicity .
Comparison with Similar Compounds
Similar Compounds
Dibenzo-1,4-dioxin: The parent compound of polychlorinated dibenzodioxins, with a similar structure but without chlorine atoms.
Polychlorinated dibenzodioxins (PCDDs): A group of compounds with varying numbers and positions of chlorine atoms, including 2,3,7,8-Tetrachlorodibenzo-p-dioxin.
Polybrominated dibenzodioxins: Similar to PCDDs but with bromine atoms instead of chlorine.
Uniqueness
2,3,7,8-Tetrachlorodibenzo-p-dioxin is unique due to its high toxicity and persistence in the environment. It is the most toxic congener among PCDDs and has been extensively studied for its adverse health effects and environmental impact .
Properties
IUPAC Name |
2,3,7,8-tetrakis(37Cl)(chloranyl)dibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i13+2,14+2,15+2,16+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFODBRKLSHSI-DTXFSWNXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1[37Cl])[37Cl])OC3=CC(=C(C=C3O2)[37Cl])[37Cl] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234721 | |
Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85508-50-5 | |
Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85508-50-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.